molecular formula C17H19BrO3 B5120959 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

Cat. No. B5120959
M. Wt: 351.2 g/mol
InChI Key: ROQMHXICHTYYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a highly versatile molecule that has been extensively studied due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its ability to absorb light and emit fluorescence. When 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is excited by light, it undergoes a transition from its ground state to its excited state, and then emits fluorescence as it returns to its ground state. This process is known as fluorescence resonance energy transfer (FRET), and it is used to visualize biological molecules and cells.
Biochemical and Physiological Effects:
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the physiological effects of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene are largely dependent on the specific application and concentration used. For example, in photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can induce cell death in cancer cells, while in bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used to visualize biological molecules and cells without affecting their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its high sensitivity and selectivity for various analytes. It is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene research, including the development of new biosensors and imaging probes, the optimization of photodynamic therapy protocols, and the investigation of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene's interactions with biological molecules and cells. Additionally, there is a growing interest in using 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene for environmental monitoring and detection of pollutants. Overall, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is a highly versatile molecule with many potential applications in scientific research.

Synthesis Methods

The synthesis of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-bromoethoxy)ethyl bromide. This reaction yields 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene as a red powder with high purity.

Scientific Research Applications

1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been widely used in various scientific research applications, including bioimaging, biosensing, and photodynamic therapy. In bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a fluorescent probe to visualize biological molecules and cells. In biosensing, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a sensor to detect various analytes, such as metal ions and biomolecules. In photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a photosensitizer to generate reactive oxygen species and induce cell death in cancer cells.

properties

IUPAC Name

1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-12-11-17(13(2)10-16(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQMHXICHTYYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.